molecular formula C13H18N2O4 B2750564 H-Dab(Z)-ome hcl CAS No. 10270-79-8

H-Dab(Z)-ome hcl

Cat. No.: B2750564
CAS No.: 10270-79-8
M. Wt: 266.297
InChI Key: SBUZDYKYUJMIOA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dab(Z)-ome hydrochloride is a chemical compound used primarily in biochemical and medical research. It is a derivative of 3,3’-diaminobenzidine (DAB), which is commonly used in immunohistochemical staining procedures. This compound is known for its ability to form a brown precipitate upon oxidation, making it useful for visualizing the presence of specific proteins and nucleic acids in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dab(Z)-ome hydrochloride typically involves the following steps:

    Preparation of 3,3’-diaminobenzidine (DAB): This is achieved by the reduction of 3,3’-dinitrobenzidine using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Protection of Amino Groups: The amino groups of DAB are protected by reacting with a suitable protecting group such as benzyloxycarbonyl (Z) to form H-Dab(Z).

    Formation of H-Dab(Z)-ome: The protected DAB is then reacted with an appropriate reagent to introduce the ome group.

    Hydrochloride Formation: Finally, the compound is converted to

Properties

IUPAC Name

methyl (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUZDYKYUJMIOA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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